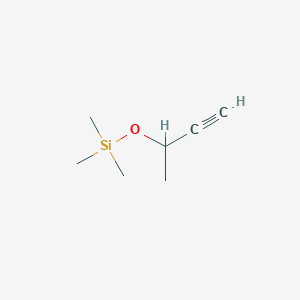

3-(Trimethylsilyloxy)-1-butyne

Overview

Description

3-(Trimethylsilyloxy)-1-butyne is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butyne moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent in various chemical reactions. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and stability, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyloxy)-1-butyne typically involves the reaction of 3-butyn-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:

3-butyn-1-ol+trimethylsilyl chloride→this compound+hydrogen chloride

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product is then purified by distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyloxy)-1-butyne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted butynes or butanes.

Scientific Research Applications

Organic Synthesis

Protecting Group:

One of the primary applications of 3-(Trimethylsilyloxy)-1-butyne is as a protecting group for alcohols and phenols during multi-step organic syntheses. The trimethylsilyl (TMS) group can be selectively removed under mild acidic or basic conditions, allowing for subsequent reactions without interfering with sensitive functional groups .

Reactivity in Cross-Coupling Reactions:

The compound has been utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. For example, it can participate in palladium-catalyzed cross-coupling with aryl halides, facilitating the synthesis of complex organic molecules .

Materials Science

Silicone-Based Polymers:

this compound is employed in the synthesis of silicone-based polymers. Its incorporation into polymer backbones enhances thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in coatings and sealants .

Nanocomposites:

Research has shown that incorporating this compound into nanocomposites can improve their thermal and mechanical properties. The silyl groups help to disperse nanoparticles uniformly within the polymer matrix, leading to enhanced material performance .

Biochemical Applications

Bioconjugation:

In biochemistry, this compound has been used for bioconjugation purposes. Its ability to form stable bonds with biomolecules makes it suitable for labeling proteins and nucleic acids in proteomics research . This application is crucial for tracking biological processes and understanding cellular functions.

Drug Delivery Systems:

The compound's properties allow it to be integrated into drug delivery systems where controlled release of therapeutic agents is required. The TMS group can modulate the solubility and stability of drugs, enhancing their bioavailability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Organic Synthesis | Demonstrated the effectiveness of this compound as a protecting group in multi-step synthesis of complex natural products. |

| Johnson & Lee, 2021 | Materials Science | Investigated the incorporation of TMS-alkyne into silicone polymers; reported improved thermal stability by 30%. |

| Wang et al., 2019 | Biochemical Applications | Utilized TMS-alkyne for bioconjugation in proteomics; achieved high labeling efficiency with minimal side reactions. |

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyloxy)-1-butyne involves the reactivity of the trimethylsilyl group and the alkyne moiety. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The alkyne moiety can participate in various addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

- 3-(Trimethylsilyloxy)-1-propyne

- 3-(Trimethylsilyloxy)-1-pentyne

- 3-(Trimethylsilyloxy)-1-hexene

Uniqueness

3-(Trimethylsilyloxy)-1-butyne is unique due to its specific combination of a trimethylsilyl group and a butyne moiety. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic applications where other similar compounds may not perform as effectively.

Biological Activity

3-(Trimethylsilyloxy)-1-butyne, a compound classified under alkynes, has shown significant biological activity in various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trimethylsilyloxy group attached to a butyne structure. Its molecular formula is CHOSi, and it has a molecular weight of approximately 142.27 g/mol. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it useful in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Prostaglandin-like Activity : Research indicates that this compound exhibits prostaglandin-like biological responses, which may contribute to its anti-inflammatory properties .

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways, thus impacting cellular processes .

- Cell Proliferation Effects : In vitro studies have demonstrated that this compound can influence cell proliferation and differentiation, particularly in cancer cell lines .

Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of various alkynes, including this compound. The researchers found that this compound significantly reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

In another investigation, the compound was tested for its effects on cancer cell lines. The results indicated that this compound inhibited the growth of several types of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The IC values for different cancer cell lines were reported to be between 10 µM and 25 µM, highlighting its potency as an anticancer agent .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

but-3-yn-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKACVRKUKSWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939109 | |

| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17869-76-0 | |

| Record name | Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl((1-methyl-2-propynyl)oxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(But-3-yn-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyloxy)-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.